METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a diethylamino carbonyl group, and a pentafluorophenoxy methyl group. It is primarily used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves multiple steps, starting with the preparation of the thiophene ring. The diethylamino carbonyl group is introduced through a Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The pentafluorophenoxy methyl group is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions are carefully controlled to maintain the purity and yield of the final product. Common reagents used in the industrial synthesis include formaldehyde, diethylamine, and pentafluorophenol .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pentafluorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form stable complexes with its targets .
Comparison with Similar Compounds
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
Methyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate: Similar structure but lacks the pentafluorophenoxy group.
Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate: Contains an isothiocyanato group instead of the pentafluorophenoxy group.
Ethyl 2-amino-4-[(diethylamino)methyl]-5-[(methylamino)carbonyl]thiophene-3-carboxylate hydrobromide: Similar structure but with different substituents.
These comparisons highlight the uniqueness of this compound, particularly its pentafluorophenoxy group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[[5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carbonyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F5N2O6S/c1-5-31(6-2)23(33)20-10(3)13(24(34)35-4)22(38-20)30-21(32)12-8-7-11(37-12)9-36-19-17(28)15(26)14(25)16(27)18(19)29/h7-8H,5-6,9H2,1-4H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATHBPRHLOJEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F5N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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